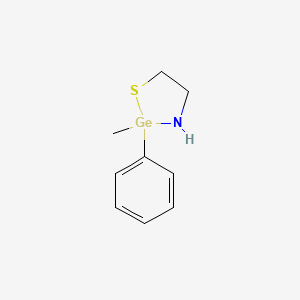
Bis(4-oxo-4H-1-benzopyran-2-carboxylato-O1,O2)magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium is a chemical compound that belongs to the class of organic magnesium compounds. It is characterized by the presence of two 4-oxo-4H-1-benzopyran-2-carboxylato ligands coordinated to a central magnesium ion. This compound exhibits potential biological activity and is utilized in various organic synthesis reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium typically involves the reaction of 4-oxo-4H-1-benzopyran-2-carboxylic acid with a magnesium salt, such as magnesium chloride or magnesium acetate, under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from the reactions of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or peroxides, while reduction reactions may produce reduced derivatives .
Aplicaciones Científicas De Investigación
Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst or reagent in organic synthesis reactions, facilitating the formation of various organic compounds.
Biology: The compound exhibits potential biological activity and is studied for its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium include:
- Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)calcium
- Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)zinc
- Bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)copper
Uniqueness
What sets bis-(4-Oxo-4H-1-benzopyran-2-carboxylato-o1,o2)magnesium apart from similar compounds is its unique coordination with magnesium, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
94246-72-7 |
|---|---|
Fórmula molecular |
C20H10MgO8 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
magnesium;4-oxochromene-2-carboxylate |
InChI |
InChI=1S/2C10H6O4.Mg/c2*11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8;/h2*1-5H,(H,12,13);/q;;+2/p-2 |
Clave InChI |
XWAZDAVIEVMSPP-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)[O-].C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)









